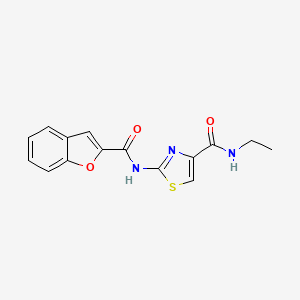

2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound and is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is present in many biologically active natural products and has been used in the design of drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Palladium (Pd) catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency . The directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation reactions and transamidation . In the C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

An Efficient Synthesis and Biological Screening of Benzofuran and Benzo[d]isothiazole Derivatives : This study outlines the synthesis of molecules related to benzofuran and benzo[d]isothiazole, aiming at inhibiting Mycobacterium tuberculosis DNA GyrB. The research highlights the potential application of these derivatives in tuberculosis treatment due to their inhibitory effects on bacterial DNA gyrase, with some compounds demonstrating promising activity against Mycobacterium tuberculosis and minimal cytotoxicity in eukaryotic cells (Reddy et al., 2014).

Novel Synthetic Pathways

Novel Analogues of Tiazofurin by Lawesson Reagent Effected Cyclization : This study presents the synthesis of novel analogues of Tiazofurin, highlighting a synthetic pathway that might offer insights into new methods for creating derivatives of 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide. The research sheds light on the potential for these analogues in various scientific applications, including their biochemical properties and interactions (Golankiewicz & Januszczyk, 1995).

Antiviral Activity

Synthesis and Antiviral Activity of Certain Thiazole C-nucleosides : This study explores the synthesis and biological activity of thiazole C-nucleosides, revealing their significant antiviral activity. Given the structural similarities, this research might suggest potential antiviral research applications for 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide, especially in the design of new antiviral agents (Srivastava et al., 1977).

Antifungal Potential

Design and Synthesis of New Benzofuran-1,2,3-Triazole Hybrid Preservatives and the Evaluation of Their Antifungal Potential : This research demonstrates the synthesis of benzofuran-1,2,3-triazole hybrids and evaluates their antifungal potential. The findings could provide a foundation for the development of fungicidal compounds based on 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide, especially for applications in preserving materials against fungal decay (Abedinifar et al., 2020).

Direcciones Futuras

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that “2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide” and other benzofuran derivatives could be subjects of future research in medicinal chemistry.

Mecanismo De Acción

Furthermore, other benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Propiedades

IUPAC Name |

2-(1-benzofuran-2-carbonylamino)-N-ethyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-2-16-13(19)10-8-22-15(17-10)18-14(20)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMJGNKJZNBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940030.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)